Glycine-2-13C Glycine-2-13C Glycine-13C is intended for use as an internal standard for the quantification of glycine by GC- or LC-MS. Glycine is a conditionally essential amino acid and the major inhibitory neurotransmitter in the spinal cord and brainstem. It is synthesized from threonine, choline, hydroxyproline, and serine via interorgan metabolism between the liver and kidneys. It can also be derived from dietary sources. Glycine is essential to protein synthesis and the conjugation of bile acids and is a precursor in glutathione, purine, heme, and serine synthesis.
Labelled analogue of Glycine, a non-essential amino acid for human development. Glycine is an inhibitory neurotransmitter in spinal cord, allosteric regulator of NMDA receptors.

Brand Name: Vulcanchem
CAS No.: 20220-62-6
VCID: VC20841501
InChI: InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1
SMILES: C(C(=O)O)N
Molecular Formula: C2H5NO2
Molecular Weight: 76.059 g/mol

Glycine-2-13C

CAS No.: 20220-62-6

Cat. No.: VC20841501

Molecular Formula: C2H5NO2

Molecular Weight: 76.059 g/mol

* For research use only. Not for human or veterinary use.

Glycine-2-13C - 20220-62-6

Specification

Description Glycine-13C is intended for use as an internal standard for the quantification of glycine by GC- or LC-MS. Glycine is a conditionally essential amino acid and the major inhibitory neurotransmitter in the spinal cord and brainstem. It is synthesized from threonine, choline, hydroxyproline, and serine via interorgan metabolism between the liver and kidneys. It can also be derived from dietary sources. Glycine is essential to protein synthesis and the conjugation of bile acids and is a precursor in glutathione, purine, heme, and serine synthesis.
Labelled analogue of Glycine, a non-essential amino acid for human development. Glycine is an inhibitory neurotransmitter in spinal cord, allosteric regulator of NMDA receptors.

CAS No. 20220-62-6
Molecular Formula C2H5NO2
Molecular Weight 76.059 g/mol
IUPAC Name 2-aminoacetic acid
Standard InChI InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1
Standard InChI Key DHMQDGOQFOQNFH-OUBTZVSYSA-N
Isomeric SMILES [13CH2](C(=O)O)N
SMILES C(C(=O)O)N
Canonical SMILES C(C(=O)O)N

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